molecular formula C17H26 B14371040 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 90128-69-1

1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene

Katalognummer: B14371040
CAS-Nummer: 90128-69-1
Molekulargewicht: 230.4 g/mol
InChI-Schlüssel: IHWBKBVKFIWRBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group. These substituents can significantly influence the chemical properties and reactivity of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with the appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:

    Temperature: 0-50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the alkene group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved can vary based on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

90128-69-1

Molekularformel

C17H26

Molekulargewicht

230.4 g/mol

IUPAC-Name

1-prop-1-en-2-yl-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C17H26/c1-13(2)14-8-10-15(11-9-14)17(6,7)12-16(3,4)5/h8-11H,1,12H2,2-7H3

InChI-Schlüssel

IHWBKBVKFIWRBE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.